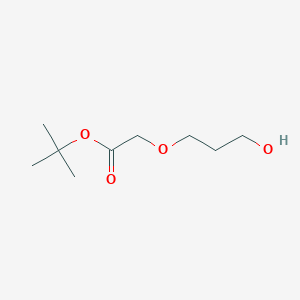
5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“5-Bromo-2-(difluoromethyl)benzeneboronic acid” is an organic compound used in laboratory chemicals . It has a molecular weight of 250.84 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(difluoromethyl)pyridine” is represented by the formula C6H4BrF2N .Physical And Chemical Properties Analysis
“5-Bromo-2-(difluoromethyl)pyridine” is a solid substance .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene involves the introduction of a bromine atom, a difluoromethyl group, and a methoxy group onto a fluorobenzene ring.", "Starting Materials": [ "2-fluoro-5-nitroanisole", "bromine", "sodium iodide", "copper powder", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium", "methyl iodide", "bromodifluoromethane", "palladium on carbon", "methanol" ], "Reaction": [ "Nitration of 2-fluoro-5-nitroanisole with nitric acid and sulfuric acid to yield 2-fluoro-5-nitro-1-methoxybenzene", "Reduction of 2-fluoro-5-nitro-1-methoxybenzene with copper powder and hydrochloric acid to yield 2-fluoro-5-amino-1-methoxybenzene", "Bromination of 2-fluoro-5-amino-1-methoxybenzene with bromine and sodium iodide in diethyl ether to yield 5-bromo-2-fluoro-1-methoxybenzene", "Methylation of 5-bromo-2-fluoro-1-methoxybenzene with methyl iodide and magnesium in diethyl ether to yield 5-bromo-2-fluoro-1-methoxy-3-methylbenzene", "Preparation of bromodifluoromethane by reacting bromine with sodium bicarbonate and sodium sulfate, followed by reaction with magnesium to yield magnesium bromodifluoromethane", "Introduction of the difluoromethyl group onto 5-bromo-2-fluoro-1-methoxy-3-methylbenzene by reacting with magnesium bromodifluoromethane and palladium on carbon in methanol to yield 5-bromo-2-(difluoromethyl)-1-methoxy-3-methylbenzene", "Fluorination of 5-bromo-2-(difluoromethyl)-1-methoxy-3-methylbenzene with hydrogen fluoride and sulfuric acid to yield 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene" ] } | |
CAS-Nummer |
945557-06-2 |
Produktname |
5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene |
Molekularformel |
C8H6BrF3O |
Molekulargewicht |
255 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



